Phytic acid dodecapotassium salt

Descripción general

Descripción

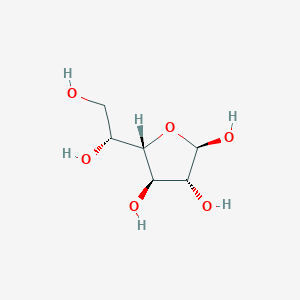

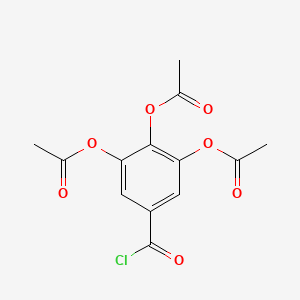

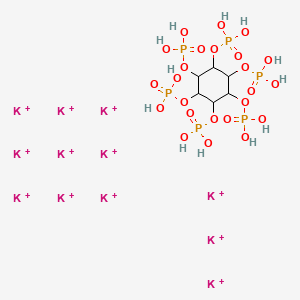

Phytic acid dodecapotassium salt, also known as myo-inositol hexakisphosphate dodecapotassium salt, is a compound derived from phytic acid. Phytic acid is a naturally occurring substance found in plant seeds, legumes, nuts, and grains. It serves as a storage form of phosphorus and energy for plants. In its salt form, phytic acid can bind with minerals, forming phytates, which have significant implications in nutrition and health .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phytic acid dodecapotassium salt can be synthesized by neutralizing phytic acid with potassium hydroxide. The reaction typically involves dissolving phytic acid in water and gradually adding potassium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the dodecapotassium salt.

Industrial Production Methods: Industrial production of this compound involves extracting phytic acid from plant sources such as rice bran, legumes, and oilseeds. The extraction process includes milling the plant material, followed by acid extraction and purification. The purified phytic acid is then neutralized with potassium hydroxide to form the dodecapotassium salt .

Análisis De Reacciones Químicas

Types of Reactions: Phytic acid dodecapotassium salt undergoes various chemical reactions, including complexation, hydrolysis, and chelation. It can form complexes with metal ions such as calcium, zinc, and iron, which can affect the bioavailability of these minerals.

Common Reagents and Conditions:

Complexation: Involves reacting with metal ions under neutral to slightly acidic conditions.

Hydrolysis: Can be catalyzed by enzymes such as phytases, which break down the phytic acid into inositol and phosphate.

Chelation: Occurs in the presence of metal ions, forming stable chelate complexes.

Major Products Formed:

Inositol and Phosphate: Resulting from the hydrolysis of phytic acid.

Metal-Phytate Complexes: Formed during complexation and chelation reactions

Aplicaciones Científicas De Investigación

Phytic acid dodecapotassium salt has a wide range of applications in scientific research:

Chemistry: Used as a chelating agent to study metal ion interactions and as a reagent in analytical chemistry.

Biology: Investigated for its role in cellular signaling and as an antioxidant.

Medicine: Explored for its potential in cancer prevention and treatment due to its ability to inhibit oxidative stress and modulate cell signaling pathways.

Industry: Utilized in food preservation, as a natural antioxidant, and in the formulation of dental products to prevent enamel demineralization

Mecanismo De Acción

Phytic acid dodecapotassium salt exerts its effects primarily through its ability to chelate metal ions. By binding to minerals such as calcium, zinc, and iron, it can prevent their absorption in the gastrointestinal tract. This chelation property also allows it to act as an antioxidant, reducing the formation of reactive oxygen species. Additionally, phytic acid can modulate cellular signaling pathways, influencing processes such as cell growth and apoptosis .

Comparación Con Compuestos Similares

Phytic acid dodecapotassium salt is unique due to its high phosphate content and strong chelating ability. Similar compounds include:

Inositol Pentakisphosphate (IP5): Contains five phosphate groups and has similar chelating properties but is less effective than phytic acid.

Inositol Tetrakisphosphate (IP4): Contains four phosphate groups and is involved in cellular signaling but has lower chelating capacity.

Inositol Trisphosphate (IP3): Contains three phosphate groups and plays a crucial role in intracellular calcium signaling.

This compound stands out due to its higher phosphate content, making it a more potent chelating agent and antioxidant compared to its lower-phosphate counterparts.

Propiedades

IUPAC Name |

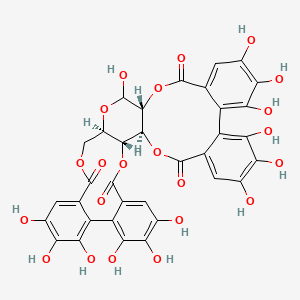

dodecapotassium;(2,3,4,5,6-pentaphosphonooxycyclohexyl) dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18O24P6.12K/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;;;;;;;/q;12*+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPAJTZEGKKYAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18K12O24P6+12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1129.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70981-46-3 | |

| Record name | Dodecapotassium phytate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070981463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.